molecular formula C20H22ClNO4 B2820490 (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide CAS No. 466649-28-5

(2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Cat. No.: B2820490
CAS No.: 466649-28-5
M. Wt: 375.85
InChI Key: KGYVHVSONKXCEN-VQHVLOKHSA-N
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Description

The compound (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex aromatic structure It features a conjugated system with a double bond (2E configuration) and various functional groups, including chloro, methoxy, methyl, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-methoxy-5-methylaniline and 4-ethoxy-3-methoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Acylation: The final step involves the acylation of the amine with acryloyl chloride under basic conditions to form the desired this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.

    Material Science: Its aromatic structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Biology and Medicine

    Biological Probes: Used in the development of fluorescent probes for imaging and diagnostic purposes.

Industry

    Polymer Chemistry: Utilized in the synthesis of specialty polymers with unique properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-chloro-2-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
  • (2E)-N-(4-chloro-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide

Uniqueness

The unique combination of functional groups in (2E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-5-26-17-8-6-14(11-19(17)25-4)7-9-20(23)22-16-10-13(2)15(21)12-18(16)24-3/h6-12H,5H2,1-4H3,(H,22,23)/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYVHVSONKXCEN-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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